Dicobalt orthosilicate

Description

Significance and Research Context of Dicobalt Orthosilicate (B98303) in Modern Chemistry and Materials Science

In contemporary chemistry and materials science, dicobalt orthosilicate is recognized for its potential in several advanced applications. Its unique crystal structure and the redox properties of its cobalt ions are key to its functionality. vulcanchem.com The compound's catalytic activity is a major area of investigation, with studies exploring its use in carbon dioxide reduction, hydrocarbon transformations, and various oxidation and reduction processes. smolecule.comvulcanchem.com

The material's vibrant blue or green color, a result of the electronic transitions of cobalt ions within its crystal lattice, makes it a valuable pigment in ceramics and glass production. ontosight.aismolecule.com In materials science, it is also utilized as an additive to enhance the durability and aesthetic qualities of ceramic formulations and as a component in specialized composite materials. vulcanchem.com

Furthermore, research has highlighted the potential of this compound in energy storage, specifically as an electrode material in lithium-ion batteries due to its high capacity and reversible cycling behavior. vulcanchem.com Its magnetic properties also make it a subject of interest for applications in data storage and other advanced optical devices. ontosight.ai

Interdisciplinary Relevance in Contemporary Academic Inquiry

The study of this compound extends beyond chemistry and materials science, finding relevance in geology and physics. ontosight.ai As a member of the olivine (B12688019) group of silicates, which are significant components of the Earth's upper mantle, its properties are of considerable interest in geology and crystal chemistry. researchgate.net Understanding the behavior of such materials under high pressure and temperature provides insights into geological processes. geoscienceworld.orgontosight.ai

In physics, the magnetic structure of this compound is a subject of ongoing research. researchgate.netresearchgate.net The compound exhibits antiferromagnetic properties at low temperatures, and investigations into its magnetic domain states contribute to a broader understanding of magnetism and its applications. researchgate.netresearchgate.net

Recent research has also ventured into the environmental applications of this compound. Nanocomposites incorporating this compound have shown promise in the photocatalytic degradation of water-soluble organic dyes, suggesting potential solutions for water pollution. vulcanchem.comresearchgate.netkab.ac.ug

Historical Trajectory and Evolution of Research on this compound Compounds

Historically, research on olivine-type silicates, including this compound, has been driven by their geological significance. researchgate.net Early studies focused on understanding their crystal structures and behavior under conditions mimicking the Earth's mantle. geoscienceworld.org Synthetic Co₂SiO₄ was identified to crystallize in the olivine-type structure, leading to investigations into its physical and magnetic properties. researchgate.net

The development of various synthesis methods has been a significant aspect of its research trajectory. Traditional high-temperature solid-state reactions have been complemented by more advanced techniques like the sol-gel method, hydrothermal synthesis, and sonochemical routes. smolecule.comvulcanchem.com These newer methods allow for greater control over the material's properties, such as purity, particle size, and morphology, opening up new avenues for research and application. vulcanchem.com For instance, the sonochemical method has been instrumental in producing nanocomposites with enhanced photocatalytic properties. vulcanchem.comresearchgate.netkab.ac.ug

The evolution of analytical techniques, such as single-crystal X-ray and neutron diffraction, has enabled detailed studies of the crystal and magnetic structures of this compound. researchgate.netiucr.org This has led to a deeper understanding of the arrangement of atoms and the nature of chemical bonding within the compound, which in turn informs its application in various technologies.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Alternative Names | Cobalt(II) orthosilicate, Cobalt(II) silicate (B1173343) |

| CAS Numbers | 12643-13-9, 13455-33-9 |

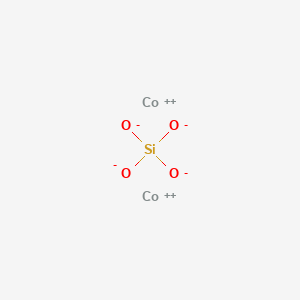

| Molecular Formula | Co₂SiO₄ |

| Molecular Weight | 209.95 g/mol |

| IUPAC Name | cobalt(2+);silicate |

| Appearance | Green or blue solid |

| Melting Point | 1420 °C |

| Crystal Structure | Orthorhombic (Olivine-type), Triclinic |

Sources: ontosight.aismolecule.comvulcanchem.comresearchgate.netlookchem.comnih.gov

Crystallographic Data of α-Co₂SiO₄ (Olivine Structure)

| Parameter | Value |

| Space Group | Pnma |

| a-axis (Å) | 4.76 |

| b-axis (Å) | 10.23 |

| c-axis (Å) | 5.96 |

| Mean M(1)-O distance (Å) | 2.118 (1) |

| Mean M(2)-O distance (Å) | 2.139 (1) |

| Mean Si-O distance (Å) | 1.639 (1) |

Source: iucr.org

Bonding Information for Orthorhombic Co₂SiO₄

| Bond Type | Description | Bond Distance Range (Å) |

| Co-O (CoO₆ octahedra) | Cobalt ions are bonded to six oxygen atoms. | 2.05 - 2.16 |

| Si-O (SiO₄ tetrahedra) | Silicon atoms are bonded to four oxygen atoms. | 1.65 - 1.71 |

Source: materialsproject.org

Structure

2D Structure

Properties

IUPAC Name |

cobalt(2+);silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Co.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCQBQYDGSULFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co2SiO4, Co2O4Si | |

| Record name | cobalt(II) orthosilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928669 | |

| Record name | Dicobalt(2+) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12643-13-9, 13455-33-9 | |

| Record name | Silicic acid, colbalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012643139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicobalt orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicobalt(2+) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicobalt orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Dicobalt Orthosilicate

Solid-State Reaction Techniques and Process Optimization

Solid-state reactions are a traditional yet continually refined set of methods for producing crystalline solids like dicobalt orthosilicate (B98303). These techniques involve the direct reaction of solid precursors at elevated temperatures.

High-Temperature Solid-State Synthesis Parameters for Co₂SiO₄

High-temperature solid-state synthesis is a direct and effective method for preparing dicobalt orthosilicate. This technique typically involves intimately mixing stoichiometric amounts of cobalt and silicon precursors, followed by calcination at high temperatures to induce a chemical reaction and crystallization. The parameters of this process, such as the choice of precursors, sintering temperature, and duration, are critical in determining the phase purity and crystallinity of the final product.

Common precursors for this method include cobalt oxides (e.g., CoO, Co₃O₄) and silicon dioxide (SiO₂). nih.gov The mixture is often ground to ensure homogeneity before being subjected to high temperatures. Research has shown that sintering temperatures can vary widely, often ranging from 900°C to 1350°C. nih.govresearchgate.net For instance, one study reported the synthesis of olivine-structured Co₂SiO₄ by sintering the precursor powders at 1170°C for 8 hours. researchgate.net Another approach involved heating a mixture of Co₃O₄ and SiO₂ at a significantly higher temperature of 1350°C. nih.gov The duration of the sintering process is also a key variable, with times ranging from a few hours to over 24 hours to ensure complete reaction and the formation of a well-defined crystal structure. researchgate.netsocminpet.it

Table 1: Parameters in High-Temperature Solid-State Synthesis of Co₂SiO₄

| Precursors | Sintering Temperature (°C) | Sintering Time (hours) | Resulting Phase/Structure |

|---|---|---|---|

| CoO and SiO₂ | 1170 | 8 | Olivine-structured Co₂SiO₄ researchgate.net |

| Co₃O₄ and SiO₂ | 1350 | Not Specified | Co₂SiO₄ nih.gov |

| Cobalt Nitrate (B79036) and Sodium Metasilicate (precipitate) | 1200 | 3 | Co₂SiO₄ jst.go.jp |

| Cobalt Acetate (B1210297) and Tetraethyl Orthosilicate (precursor) | 500-700 | Not Specified | Co-olivine nanoparticles nih.gov |

| CoCl₂·6H₂O and Na₂SiO₃·9H₂O (precursor) | 950 | Not Specified | Co₂SiO₄ nih.gov |

Molten Salt Assisted Solid-State Reactions for Phase Purity

To enhance reaction kinetics and achieve higher phase purity at potentially lower temperatures, molten salt synthesis (MSS) has been employed. This method involves conducting the solid-state reaction in the presence of a molten salt, which acts as a flux. The molten salt facilitates the dissolution and diffusion of the reactants, promoting a more homogeneous reaction environment and leading to well-crystallized products. nih.gov

The selection of the salt is crucial as it influences the morphology and phase of the final product. researchgate.net For instance, chlorides are commonly used as the reaction medium. nih.gov This technique combines the advantages of both solid-state and solution-based methods, allowing for the production of nanostructured materials with specific morphologies. nih.gov The molten salt can be washed away after the reaction, leaving behind the pure product. This approach has been shown to be effective in producing various complex oxides with high purity and controlled particle size. While specific examples for this compound are emerging, the principles of MSS are widely applicable to the synthesis of olivine-type silicates. github.io

Solution-Based and Soft Chemistry Approaches for Controlled Morphology

Solution-based methods, often referred to as soft chemistry approaches, offer greater control over the size, shape, and surface properties of the resulting particles. These techniques typically involve reactions in a liquid medium at lower temperatures compared to solid-state methods.

Sonochemical Synthesis of this compound Nanostructures

Sonochemical synthesis utilizes the energy of ultrasonic cavitation to initiate and promote chemical reactions. This method is recognized for its simplicity and cost-effectiveness in producing nanomaterials. vulcanchem.comkab.ac.ug In the synthesis of this compound, ultrasonic irradiation of a solution containing cobalt and silicon precursors leads to the formation of nanostructures. researchgate.netresearchgate.net The intense local heating and pressure generated by the collapse of cavitation bubbles can drive the reaction to form nanoparticles with a high surface area and enhanced reactivity. vulcanchem.com

For example, Co₂SiO₄ nanostructures have been successfully fabricated using a sonochemical route, which can then be used to create nanocomposites with other materials like graphitic carbon nitride (g-C₃N₄). researchgate.netkab.ac.ug This method allows for the preparation of materials with desirable properties for applications such as photocatalysis. researchgate.net The process often involves the use of precursors like cobalt salts and a silicon source in a suitable solvent, followed by ultrasonic treatment.

Sol-Gel Methods for Material Preparation

The sol-gel method is a versatile wet-chemical technique used for the synthesis of solid materials from a chemical solution. tue.nl It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method is widely employed for the synthesis of this compound due to its ability to produce homogeneous products with high purity and controlled stoichiometry at relatively low temperatures. researchgate.net

The process typically starts with the hydrolysis and condensation of precursors, such as tetraethyl orthosilicate (TEOS) as the silicon source and a cobalt salt like cobalt nitrate or cobalt acetate as the cobalt source. nih.govvulcanchem.comresearchgate.net The reaction is often carried out in the presence of a catalyst and a solvent. The resulting gel is then dried and calcined to obtain the final Co₂SiO₄ product. The calcination temperature is a critical parameter, with studies showing crystallization of Co₂SiO₄ occurring at temperatures around 700°C. researchgate.net The sol-gel method also allows for the synthesis of nanocomposites, such as Co₂SiO₄/SiO₂. researchgate.net

Table 2: Parameters in Sol-Gel Synthesis of Co₂SiO₄

| Silicon Precursor | Cobalt Precursor | Other Reagents | Calcination Temperature (°C) | Resulting Product |

|---|---|---|---|---|

| Tetraethyl Orthosilicate (TEOS) | Cobalt Nitrate | Ethylene Glycol, 1,2-propanediol, or 1,3-propanediol | 700 | Co₂SiO₄/SiO₂ nanocomposite researchgate.net |

| Tetraethyl Orthosilicate (TEOS) | Cobalt(II) Acetate Tetrahydrate | NH₃, Carbohydrate | 500-700 | Co₂SiO₄ nanostructures and nanocomposites nih.gov |

Hydrothermal and Solvothermal Routes for Crystallinity Control

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, known as an autoclave. uio.nonumberanalytics.com These techniques are particularly effective for controlling the crystallinity and morphology of the synthesized materials. numberanalytics.commdpi.com

For this compound, these routes offer a pathway to produce well-defined crystalline structures at temperatures lower than those required for solid-state reactions. In a typical hydrothermal synthesis, precursors like cobalt chloride (CoCl₂) and sodium silicate (B1173343) (Na₂SiO₃) are reacted in water. nih.gov Subsequent calcination of the precursor at temperatures around 950°C can yield crystalline Co₂SiO₄. researchgate.net The solvothermal method provides additional flexibility by using organic solvents, which can influence the resulting particle size and shape. numberanalytics.com For instance, Co₂SiO₄ nanostructures have been synthesized via a solvothermal reaction using cobalt acetate and TEOS in methanol (B129727) at temperatures between 120-150°C, followed by calcination. researchgate.net This approach has been shown to produce rod-shaped or spherical nanostructures depending on the reaction time and precursor ratios. researchgate.net A mild hydrothermal method has also been used to prepare amorphous Co₂SiO₄ hollow microcubes, which demonstrate the method's capability to create complex and non-crystalline structures. researchgate.net

Ultrasonic-Assisted Co-precipitation Techniques for Nanocomposite Fabrication

Ultrasonic-assisted co-precipitation has emerged as a cost-effective, simple, and innovative method for fabricating this compound nanocomposites. researchgate.netvulcanchem.com This sonochemical approach leverages high-intensity ultrasound waves to induce acoustic cavitation in a liquid medium. The collapse of these cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, which in turn generate highly reactive radicals. researchgate.net This process promotes nucleation and can significantly shorten the synthesis time compared to conventional methods. nih.gov

The primary advantage of this technique is the ability to produce nanoparticles with a smaller and more uniform size distribution. nih.gov In the context of this compound (Co₂SiO₄), a sonochemical route is first employed to synthesize the initial cobalt silicate, followed by ultrasonic-assisted co-precipitation to fabricate nanocomposites with materials like graphitic carbon nitride. researchgate.netkab.ac.ug The ultrasonic energy ensures a homogeneous dispersion of the constituent materials, which is crucial for the performance of the final nanocomposite. nih.gov

Template-Assisted and Hybrid Synthesis Strategies

Template-assisted methods and hybrid strategies offer precise control over the morphology and architecture of this compound nanocomposites, leading to enhanced functionalities. These approaches involve using a pre-existing structure or material as a scaffold or support to guide the growth and assembly of the desired composite.

A notable application of hybrid synthesis is the creation of this compound-graphitic carbon nitride (Co₂SiO₄/g-C₃N₄) nanocomposites. researchgate.netpeeref.com This process typically involves a two-step method beginning with the synthesis of this compound (CSO) via a sonochemical route. researchgate.netkab.ac.ug Subsequently, the CSO is integrated with graphitic carbon nitride (CN) through an ultrasonic-assisted co-precipitation method, allowing for the fabrication of composites with varying mass ratios. researchgate.netresearchgate.net

Research into these composites has demonstrated their potential as effective visible-light nanocatalysts for degrading water-soluble organic dyes like eriochrome black T (EB). researchgate.net The synergy between CSO and CN results in superior photocatalytic performance compared to the individual components. researchgate.netvulcanchem.com Experimental findings show that the efficiency of degradation is dependent on parameters such as the catalyst amount and the weight ratio of CSO to CN.

Photocatalytic Performance of Co₂SiO₄/g-C₃N₄ Nanocomposites

| Composite Ratio (CSO:CN) | Catalyst Amount | Pollutant Concentration (EB) | Degradation Efficiency | Rate Constant (k) |

|---|---|---|---|---|

| 0.1:1 | 0.07 g | 10 ppm | 90.0% | 0.0166 min⁻¹ |

This table presents the optimal performance data for the degradation of eriochrome black T (EB) by Co₂SiO₄/g-C₃N₄ nanocomposites, highlighting the most effective weight ratio found in studies. researchgate.net

To enhance the electrochemical properties of this compound, particularly its conductivity for applications like supercapacitors, it is often integrated with 2D materials such as reduced graphene oxide (rGO). researchgate.net A sophisticated template-assisted approach is used to create sandwich-like honeycomb Co₂SiO₄/rGO/honeycomb Co₂SiO₄ structures. researchgate.netacs.orgosti.gov

This fabrication process utilizes a sandwich-like graphene oxide/silica (B1680970) (GO/SiO₂) composite as a template, followed by a moderate hydrothermal method. researchgate.net The resulting architecture features Co₂SiO₄ nanosheets interconnected on the surface of the rGO, forming a three-dimensional honeycomb-like structure. researchgate.net This "two for one" construction integrates the two phases (Co₂SiO₄ and rGO) into a single composite, effectively addressing the low electronic transmission typical of simple two-phase hybrids. researchgate.net The unique structure significantly boosts electrochemical performance.

Electrochemical Properties of Co₂SiO₄/rGO Composites

| Electrode Material | Specific Capacitance | Current Density |

|---|---|---|

| s-rGO/Co₂SiO₄ | 429 F g⁻¹ | 0.5 A g⁻¹ |

| Co₂SiO₄/GO | 511 F g⁻¹ | 0.5 A g⁻¹ |

This table showcases the specific capacitance of different this compound-graphene composites, demonstrating the enhancement in energy storage capability. researchgate.netacs.org

The controlled growth of this compound/silica (Co₂SiO₄/SiO₂) nanocomposites can be achieved using methods like the sol-gel technique. researchgate.net In this approach, a silica matrix acts as a host for the formation of Co₂SiO₄ nanoparticles. The silica matrix provides a high number of nucleation sites, which effectively restricts the growth of the Co₂SiO₄ crystallites. researchgate.net

This method allows for control over the final particle size. As the concentration of the silica (SiO₂) matrix increases, the average crystallite size of the this compound decreases due to the confinement effect imposed by the matrix. researchgate.net This technique is valuable for producing nanocomposites with well-defined structural and morphological properties.

Electron Beam-Induced Deposition (EBID) is an advanced, direct-write nanofabrication technique used to create site-specific, high-resolution 3D nanostructures. diva-portal.org The process involves focusing an electron beam onto a substrate surface where precursor gas molecules have been adsorbed. The beam decomposes the precursor, leading to the deposition of a non-volatile material. diva-portal.org

For cobalt-based structures, dicobalt octacarbonyl (Co₂(CO)₈) is a commonly used precursor. science.govaip.orgaip.org Studies have shown that using Co₂(CO)₈ in an EBID process, particularly at elevated substrate temperatures, can result in the deposition of pure, nanocrystalline cobalt with properties approaching those of the bulk material. diva-portal.org This technique has been successfully employed to fabricate components for devices such as magnetic tunnel junctions, where high-purity materials are essential. aip.org The EBID method using dicobalt octacarbonyl is also effective for preparing specimens for atom probe tomography. nih.gov

Elucidation of Crystal and Electronic Structures of Dicobalt Orthosilicate

Crystallographic Investigations via Diffraction Techniques

The precise arrangement of atoms within the crystal lattice of dicobalt orthosilicate (B98303) has been extensively studied using various diffraction techniques. These methods provide fundamental information about the material's structure, which in turn governs its physical and chemical properties.

X-ray powder diffraction (XRPD) is a primary technique for identifying the crystalline phases present in a material. For dicobalt orthosilicate, XRPD patterns serve as a "fingerprint," allowing for its identification and the assessment of its phase purity. iza-online.orglmaleidykla.lt The technique involves directing X-rays at a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern, with its characteristic peak positions and intensities, is unique to the material's crystal structure. ethz.ch

Studies have shown that this compound crystallizes in the orthorhombic system, with the space group Pnma. researchgate.net The analysis of XRPD data allows for the determination of the unit cell parameters. For instance, the temperature variation of the Co₂SiO₄ structural parameters has been investigated, revealing anomalous thermal expansion related to a magnetic phase transition at 50 K. researchgate.net Below this temperature, an abrupt elongation and contraction were observed along the c and b axes, respectively, while the a-axis lattice parameter remained constant. researchgate.net

| Technique | Information Obtained |

| X-ray Powder Diffraction (XRPD) | Phase identification, crystal structure, unit cell parameters, phase purity. iza-online.orglmaleidykla.lt |

Neutron diffraction is a powerful complementary technique to XRPD, particularly for determining the positions of light elements like oxygen and for distinguishing between elements with similar X-ray scattering factors, such as cobalt and silicon. nih.govias.ac.in This is because neutrons scatter from the atomic nucleus, and the scattering length is not dependent on the atomic number in a simple way. nih.gov

In the study of this compound, neutron diffraction has been crucial for accurately determining the atomic site occupancy of the cobalt and silicon atoms within the olivine (B12688019) structure. researchgate.net The olivine structure of Co₂SiO₄ consists of a distorted hexagonal close-packed array of oxygen atoms, with silicon atoms occupying one-eighth of the tetrahedral sites and cobalt cations occupying one-half of the octahedral sites. researchgate.net Neutron diffraction studies have provided detailed information on the distribution of Co²⁺ ions over the two distinct octahedral sites, M1 and M2. researchgate.net

Furthermore, neutron diffraction is highly sensitive to oxygen vacancies, which can significantly influence the material's properties. nih.govias.ac.in By analyzing the occupancy of the oxygen sites, researchers can quantify the extent of oxygen non-stoichiometry. This is particularly important for understanding the potential for ionic conductivity and the mechanisms of defect formation in silicate (B1173343) materials. nih.gov

| Technique | Key Advantages for Silicate Analysis |

| Neutron Diffraction | Precise location of light atoms (e.g., oxygen), differentiation between atoms with similar X-ray scattering factors, analysis of magnetic ordering, quantification of oxygen vacancies. nih.govias.ac.inresearchgate.net |

For the most accurate determination of crystal structures, single crystal X-ray diffraction is the gold standard. ceitec.czuwaterloo.carigaku.com This technique requires a small, high-quality single crystal of the material. By measuring the diffraction of X-rays from a single crystal, a complete three-dimensional map of the electron density within the unit cell can be constructed.

Single crystal X-ray diffraction studies on this compound have provided highly precise values for bond lengths, bond angles, and atomic coordinates. researchgate.net This level of detail is essential for understanding the subtle distortions in the SiO₄ tetrahedra and CoO₆ octahedra that make up the crystal structure. These precise structural parameters are critical for theoretical calculations of the electronic structure and for correlating the structure with the observed physical properties, such as magnetic behavior. researchgate.netresearchgate.net

| Parameter | Significance |

| Bond Lengths | Determine the strength and nature of chemical bonds. |

| Bond Angles | Reveal the geometry of coordination polyhedra. |

| Atomic Coordinates | Define the exact position of each atom in the unit cell. |

Local Structure and Bonding Characterization of this compound

While diffraction techniques provide information on the long-range, average crystal structure, spectroscopic methods are employed to probe the local atomic environment and the nature of chemical bonding.

Fourier-transform infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a material and their local coordination. scirp.orgjasco-global.com These methods are based on the absorption (FTIR) or scattering (Raman) of light by molecular vibrations.

In the context of this compound, FTIR and Raman spectra exhibit characteristic bands corresponding to the stretching and bending vibrations of the SiO₄ tetrahedra. researchgate.netresearchgate.net The positions and shapes of these bands are sensitive to the local environment, including the coordination of the silicon atoms and the nature of the Co-O bonds. For example, the presence of distinct peaks in the spectra can confirm the tetrahedral coordination of silicon and provide insights into the degree of polymerization of the silicate units. Analysis of these spectra can also reveal the presence of hydroxyl groups or other impurities. scirp.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Si-O Stretching | 800 - 1100 |

| O-Si-O Bending | 400 - 600 |

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. nih.govscispace.comazom.com It works by irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. scispace.com

For this compound, XPS is invaluable for determining the oxidation states of cobalt and silicon at the surface. nih.govmdpi.com The binding energies of the core-level electrons are sensitive to the chemical environment, allowing for the differentiation between different oxidation states. For instance, XPS can confirm that cobalt is present in the +2 oxidation state (Co²⁺), as expected in this compound. aps.org The technique can also be used to identify the presence of surface contaminants or changes in surface chemistry due to environmental exposure or catalytic reactions. azom.com

| Element | Core Level | Significance of Binding Energy |

| Co | 2p | Differentiates between Co²⁺, Co³⁺, and metallic Co. aps.org |

| Si | 2p | Indicates the silicate (Si⁴⁺) oxidation state. |

| O | 1s | Provides information on oxide and hydroxide (B78521) species. |

Theoretical and Computational Structural Analyses

Theoretical and computational methods are indispensable for providing atomic-level insights into the crystal and electronic structures of materials like this compound (Co₂SiO₄). These approaches complement experimental findings by predicting material properties, elucidating the behavior of electrons, and simulating structural changes under various conditions. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) have become central to materials science for their predictive power and ability to model complex systems. researchgate.netwikipedia.org

Density Functional Theory (DFT) Calculations for Electronic Band Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For materials with strongly correlated electrons, such as those containing transition metals like cobalt, standard DFT approximations can be insufficient. Therefore, a correction is often applied, known as DFT+U, where the "U" term accounts for the strong on-site Coulombic interaction of localized d-electrons. ajol.infoaps.org

Theoretical studies on this compound have employed the DFT+U method to accurately model its electronic properties. Calculations performed within this framework reveal that Co₂SiO₄ is an insulator. One theoretical study calculated a band gap of approximately 3.3 eV. researchgate.net The Materials Project, a large-scale computational database, also provides calculated electronic structures for Co₂SiO₄ polymorphs using the GGA+U method. wikipedia.orgmaterialsproject.orgosti.gov For a cubic spinel phase (space group Fd-3m), a Hubbard U value of 3.32 eV was applied to the cobalt atoms in the structure optimization and electronic structure calculations. materialsproject.org

The density of states (DOS) provides crucial information about the distribution of electronic states at different energy levels and which atomic orbitals contribute to them. etcnmachining.com In Co₂SiO₄, the analysis of the partial density of states (PDOS) shows that the states near the Fermi level are primarily composed of the d-orbitals of cobalt and the p-orbitals of oxygen, which is characteristic of transition metal oxides. researchgate.netyoutube.com The valence band is typically dominated by a hybridization of Co-3d and O-2p orbitals, while the conduction band is mainly formed by unoccupied Co-3d states. The silicon and oxygen atoms form strong covalent bonds within the SiO₄ tetrahedra, with their states contributing to the electronic structure at lower energy levels. materialsproject.org

Table 1: Calculated Electronic Properties of this compound

| Computational Method | Calculated Parameter | Value | Reference |

|---|---|---|---|

| DFT+U | Band Gap | ~3.3 eV | researchgate.net |

| GGA+U | Hubbard Parameter (U) for Co | 3.32 eV | materialsproject.org |

| GGA+U | Magnetic Moment | 6.00 µB/f.u. | materialsproject.org |

Molecular Dynamics Simulations for this compound Structural Dynamics

Molecular dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules over time. ajol.inforesearchgate.net While extensive MD studies on the bulk thermal dynamics of this compound are not widely reported in the literature, ab initio molecular dynamics (AIMD) simulations have been successfully used to investigate its surface dynamics and reactivity. AIMD combines molecular dynamics with electronic structure calculations (typically DFT), allowing for the modeling of chemical reactions and dynamic processes without relying on pre-parameterized force fields. sci-hub.ruresearchgate.net

One such study performed AIMD simulations, using the Car-Parrinello method, to explore the interaction of water (H₂O) and carbon dioxide (CO₂) molecules with the (010) surface of Co-olivine (Co₂SiO₄). sci-hub.ru These simulations provide insights into the structural dynamics at the mineral-fluid interface. The study investigated whether adsorbed molecules could explore different energy minima on the surface or react with it when provided with kinetic energy at a constant temperature. sci-hub.ru

The findings from these simulations showed a strong driving force for water molecules to displace carbon dioxide on the olivine surface. sci-hub.ruresearchgate.net The simulations of Co₂SiO₄, categorized as a transition-metal olivine, revealed that the adsorption energies for both water and carbon dioxide were less exothermic compared to alkaline-earth olivines. sci-hub.ruresearchgate.net This difference in surface interaction dynamics was correlated with the charge of the surface divalent cation, indicating that the more ionic character of cations in other olivines leads to stronger interactions with adsorbed molecules. sci-hub.ru These computational studies highlight how molecular dynamics can elucidate the atomic-scale mechanisms governing surface stability and chemical behavior, which are critical for applications like geologic carbon sequestration. researchgate.net

Computational Prediction of Stable Phases and Lattice Parameters

Computational methods are frequently used to predict the most thermodynamically stable crystal structures of a compound and to calculate their corresponding lattice parameters. wikipedia.org By comparing the total energies of various possible atomic arrangements (polymorphs), researchers can identify the ground-state structure. These predictions are vital for understanding material properties and for guiding experimental synthesis. aps.org

The Materials Project database contains computationally predicted data for several polymorphs of Co₂SiO₄, calculated using DFT. wikipedia.orgmaterialsproject.orgmaterialsproject.org The olivine structure with the orthorhombic space group Pnma is a well-known stable phase for Co₂SiO₄. However, other polymorphs, such as a cubic spinel structure and an orthorhombic Imma phase, have also been modeled. materialsproject.org

For the olivine Pnma phase, computational calculations provide lattice parameters that are in close agreement with experimental values obtained from X-ray diffraction. This agreement validates the accuracy of the computational models. For instance, the calculated cell volume is often within a very small percentage of the experimental volume. Similarly, for a cubic spinel polymorph (space group Fd-3m), DFT+U calculations yield a predicted lattice parameter 'a'. materialsproject.org The ability to accurately predict these fundamental structural parameters is a testament to the power of modern computational materials science. youtube.comyoutube.com

Table 2: Comparison of Experimental and Computationally Predicted Lattice Parameters for Orthorhombic this compound (Pnma)

| Source | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |

|---|---|---|---|---|

| Experimental | 10.21 | 5.92 | 4.75 | 286.38 |

| Computational (DFT) | 10.29 | 6.00 | 4.80 | 296.35 |

Note: Experimental data sourced from reference literature within the Materials Project. Computational data is from the Materials Project (mp-21856).

Advanced Spectroscopic Characterization of Dicobalt Orthosilicate

The intricate structure and properties of dicobalt orthosilicate (B98303) (Co₂SiO₄) necessitate the use of advanced spectroscopic techniques for a comprehensive understanding. These methods probe the material at atomic and molecular levels, revealing details about its vibrational modes, electronic structure, magnetic properties, and thermal stability.

Computational Modeling and Theoretical Frameworks for Dicobalt Orthosilicate

Density Functional Theory (DFT) for Electronic, Magnetic, and Optical Properties

Density Functional Theory (DFT) is a cornerstone of computational materials science, used to investigate the electronic structure and derived properties of crystalline solids. For transition metal compounds like dicobalt orthosilicate (B98303), standard DFT approximations like the Generalized Gradient Approximation (GGA) can be insufficient due to strong electron-electron correlation in the d-orbitals of the cobalt ions. To address this, a correction known as DFT+U is commonly employed, which adds an on-site Coulomb interaction parameter (U) to better describe localized d-electrons. researchgate.netwhiterose.ac.ukwhiterose.ac.uk

Electronic and Magnetic Properties: In studies of cobalt oxides and silicates, the DFT+U method is crucial for accurately predicting their electronic and magnetic structures. researchgate.netmdpi.com For dicobalt orthosilicate, which has an olivine (B12688019) crystal structure, calculations would typically model the known antiferromagnetic ordering. The magnetic moments on the cobalt ions are strongly influenced by the choice of the effective U parameter (U_eff), which is the difference between the on-site Coulomb (U) and exchange (J) parameters. whiterose.ac.uk Research on various cobalt oxides has shown that a U_eff value between 3.0 and 5.0 eV for Co atoms provides results that align well with experimental data for both magnetic moments and mechanical properties. researchgate.netwhiterose.ac.uk

The electronic density of states (DOS) and band structure calculated via DFT+U reveal the nature of the material's conductivity. For Co₂SiO₄, these calculations confirm its insulating behavior, characterized by a significant band gap between the valence and conduction bands. The partial density of states (PDOS) shows that the valence band is primarily composed of O 2p and Co 3d orbitals, while the conduction band is dominated by Co 3d states. mdpi.com This hybridization is key to its electronic and magnetic properties.

Optical Properties: The optical properties of a material are intrinsically linked to its electronic band structure. The band gap is a primary determinant of the wavelengths of light a material can absorb. DFT+U calculations are used to predict this value. For instance, in related cobalt compounds like CoO, the calculated band gap increases significantly with the U parameter. A U value of around 4.0-5.0 eV can yield a band gap of approximately 2.8 eV, which is close to experimental observations. whiterose.ac.uk A similar approach for Co₂SiO₄ would allow for the theoretical prediction of its optical absorption spectrum.

| Compound | DFT Functional | U_eff (eV) | Calculated Magnetic Moment (μB/Co atom) | Calculated Band Gap (eV) |

|---|---|---|---|---|

| CoO | PBE+U | 3.0 | 2.69 | 2.12 |

| CoO | PBE+U | 4.0 | 2.75 | 2.82 |

| Co₃O₄ | PBE+U | 3.0 | 2.63 (Co²⁺) | 1.85 |

| Fe₂CoO₄ | GGA+U | 5.0 | 2.70 | 1.82 |

| Na₂CoSiO₄ | PBE+U | - | - | - |

Simulation of Reaction Mechanisms and Energy Landscapes in Catalytic Processes

While this compound itself is not a widely studied catalyst, related cobalt-based materials, particularly cobalt oxides supported on silica (B1680970) (Co/SiO₂), are vital in industrial catalysis, such as the Fischer-Tropsch synthesis for producing liquid fuels. whiterose.ac.ukcore.ac.uk Computational simulations are essential for understanding the complex reaction mechanisms at the atomic scale.

The general methodology, which is directly applicable to studying the potential catalytic activity of Co₂SiO₄, involves several steps:

Surface Modeling: A slab model representing a specific crystallographic surface of Co₂SiO₄ is created. The stability of different surfaces is first evaluated to identify the most likely ones to be exposed.

Adsorption Simulation: DFT calculations are used to determine the most stable adsorption sites for reactant molecules (e.g., CO, H₂, O₂) on the Co₂SiO₄ surface. The calculation of adsorption energy indicates the strength of the interaction. researchgate.net

Reaction Pathway Identification: The nudged elastic band (NEB) method is a common technique used to find the minimum energy path for a reaction from reactants to products. This allows for the identification of transition states and intermediate species.

Activation Energy Calculation: From the minimum energy path, the activation energy barrier for each elementary reaction step is calculated. This is a critical parameter that determines the reaction rate. A lower energy barrier implies higher catalytic activity. nih.gov

By simulating these processes, researchers can gain a fundamental understanding of what makes a catalyst effective. For Co₂SiO₄, such studies could explore its potential for oxidation reactions, hydrogenation, or other catalytic processes, identifying the active sites (e.g., specific Co atoms or oxygen vacancies) and providing insights for enhancing its performance. rsc.orgsimonsfoundation.org

Machine Learning Approaches in this compound Research

Machine learning (ML) is revolutionizing materials science by enabling the rapid prediction of material properties and accelerating the discovery of new compounds. nih.govnih.gov Instead of relying solely on computationally expensive first-principles calculations, ML models can be trained on existing datasets to learn complex structure-property relationships. aip.org

In the context of this compound, ML can be applied in several ways:

Property Prediction: An ML model, such as a graph neural network, can be trained on a large database of known silicate (B1173343) compounds and their properties. Once trained, it could predict properties of Co₂SiO₄, such as its formation energy, bulk modulus, or band gap, in a fraction of a second. nih.govresearchgate.net

Development of Interatomic Potentials: A major application of ML is the creation of machine learning interatomic potentials (MLIPs). sciengine.comnorthwestern.edu These potentials are trained on a large dataset of atomic configurations and their corresponding energies and forces, which are first calculated using high-accuracy DFT. rsc.orgosti.gov Once developed, an MLIP can perform molecular dynamics (MD) simulations with an accuracy close to DFT but at a computational cost orders of magnitude lower. nih.gov This would enable the simulation of large-scale phenomena in Co₂SiO₄, such as thermal transport, defect migration, and mechanical deformation, which are inaccessible to standard DFT.

Accelerated Materials Discovery: ML models can be used in high-throughput screening to identify new materials. A model could be trained to predict the stability and desired properties (e.g., high magnetic moment) of hypothetical compounds, allowing researchers to computationally screen thousands of potential compositions before selecting the most promising candidates for DFT validation and experimental synthesis. aip.org

| ML Approach | Description | Application to this compound |

|---|---|---|

| Supervised Learning (e.g., Regression) | Models are trained on labeled data (e.g., crystal structure and its calculated band gap) to make predictions. | Rapidly predict bulk properties like formation energy, modulus, and band gap. |

| Graph Neural Networks (GNNs) | A type of neural network that operates on graph-structured data, ideal for representing atomic structures. | Predict properties based on the topology of the Co-O and Si-O bonds in the crystal structure. |

| Machine Learning Interatomic Potentials (MLIPs) | ML models (e.g., neural networks) trained on DFT data to predict the potential energy of a system of atoms. | Enable large-scale molecular dynamics simulations to study mechanical properties, thermal conductivity, and ion diffusion. |

| High-Throughput Screening | Using ML models to rapidly screen vast numbers of candidate materials for desired properties. | Identify promising new compositions based on the Co₂SiO₄ structure for applications like catalysis or batteries. |

Discrepancies and Refinements Between Theoretical Models and Experimental Data

While computational models are incredibly powerful, they are approximations of reality. Discrepancies between theoretical predictions and experimental data are common and provide valuable opportunities for refining the models. quora.com

Common sources of discrepancies include:

Approximations in Functionals: Standard DFT functionals (LDA, GGA) are known to systematically underestimate the band gaps of semiconductors and insulators. researchgate.net For materials with correlated electrons like Co₂SiO₄, the choice of the U parameter in DFT+U is a critical refinement that significantly improves agreement with experimental band gaps and magnetic moments. whiterose.ac.uk

Idealized Models vs. Real Materials: Theoretical calculations are often performed on perfect, defect-free crystals at absolute zero temperature. Experimental samples, however, contain defects, impurities, grain boundaries, and are measured at finite temperatures. These factors can lead to differences in measured properties. quora.com

Limitations of the Model: Some properties may require more advanced theoretical methods beyond DFT, such as the GW approximation for excited-state properties or dynamical mean-field theory (DMFT) for highly correlated systems. arxiv.org

A key practice in computational research is to benchmark calculations against known experimental values. For instance, the calculated lattice parameters of a material are typically compared with X-ray diffraction (XRD) data. If there is good agreement, it builds confidence in the model's ability to predict other, unknown properties. nih.gov The iterative process of comparing theory with experiment is what drives the development of more accurate and predictive computational frameworks. researchgate.net

| Compound | Property | Theoretical Value (Method) | Experimental Value | Reason for Discrepancy/Refinement |

|---|---|---|---|---|

| Co (hcp) | Lattice Parameter 'a' (Å) | 2.49 (PBE+U, U=3 eV) | 2.51 | Good agreement; PBE+U provides accurate structural parameters. |

| CoO | Magnetic Moment (μB/Co) | 2.69 (PBE+U, U=3 eV) | ~2.7 (varies) | DFT+U is essential for capturing the correct magnetic moment. |

| CoO | Band Gap (eV) | 0.70 (PBE) | 2.5 - 2.6 | Standard PBE severely underestimates the gap; DFT+U is required. |

| CoO | Band Gap (eV) | 2.82 (PBE+U, U=4 eV) | 2.5 - 2.6 | DFT+U provides a significant correction, bringing the value much closer to experiment. |

| Fe₀.₅Co₀.₅ | Magnetic Moment (μB/atom) | 2.41 (PBE) | 2.42 | Excellent agreement for metallic alloys where correlation effects are less localized. ias.ac.in |

Functional Properties and Mechanistic Insights of Dicobalt Orthosilicate

Catalytic Activity and Reaction Mechanisms

Photocatalytic Mechanisms and Reactive Species Generation (Superoxide Radicals, Holes)

The photocatalytic activity of semiconductor materials is predicated on their ability to generate reactive oxygen species (ROS) upon irradiation with light of sufficient energy. This process involves the excitation of an electron from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then migrate to the catalyst surface and participate in redox reactions with adsorbed molecules.

In many photocatalytic systems, the photogenerated electrons can reduce molecular oxygen to form superoxide (B77818) radicals (•O₂⁻), while the holes (h⁺) in the valence band can directly oxidize adsorbed pollutants or react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). While cobalt-based materials, such as cobalt oxides and certain cobalt-containing metal-organic frameworks, have demonstrated photocatalytic activity involving the generation of these reactive species, specific studies detailing the photocatalytic mechanisms and the generation of superoxide radicals and holes on the surface of pure dicobalt orthosilicate (B98303) (Co₂SiO₄) are limited in the available scientific literature. The general mechanism for ROS generation on a semiconductor photocatalyst is depicted in Figure 1.

The efficiency of ROS generation is highly dependent on the electronic band structure, surface properties, and the presence of defect sites in the material. For dicobalt orthosilicate, a detailed investigation into its band gap energy and band edge potentials would be necessary to predict its potential for generating superoxide radicals and the oxidative power of its photogenerated holes.

Electrocatalysis and Hydrogen Evolution Reactions at this compound Interfaces

Electrocatalysis plays a crucial role in various renewable energy technologies, including the hydrogen evolution reaction (HER) from water splitting. The HER involves the reduction of protons (in acidic media) or water molecules (in alkaline media) to produce hydrogen gas. The efficiency of an electrocatalyst is often evaluated by its overpotential (the additional potential required beyond the thermodynamic potential to drive the reaction at a given rate) and its Tafel slope, which provides insight into the reaction mechanism.

Cobalt-based materials, including oxides, sulfides, and phosphides, are widely investigated as cost-effective and efficient electrocatalysts for the HER. researchgate.netmdpi.com The catalytic activity is generally attributed to the electronic structure of the cobalt centers, which can facilitate the adsorption of hydrogen intermediates and the subsequent electrochemical or chemical steps to form H₂. The HER in alkaline media typically proceeds via the Volmer-Heyrovsky or Volmer-Tafel mechanisms, which involve the initial electrochemical adsorption of a hydrogen atom onto an active site (Volmer step).

While the electrocatalytic properties of various cobalt compounds have been extensively studied, specific research focusing on the electrocatalytic activity and HER mechanisms at this compound interfaces is not widely reported. The performance of Co₂SiO₄ as an HER electrocatalyst would depend on factors such as its electrical conductivity, the nature of its surface active sites, and its stability in the electrochemical environment.

Heterogeneous Catalysis and Active Site Identification on this compound Surfaces

In heterogeneous catalysis, the chemical transformation occurs at the interface between the catalyst and the reactants. The identification of the specific atomic sites on the catalyst surface that are responsible for the catalytic activity—the active sites—is of paramount importance for understanding reaction mechanisms and designing improved catalysts.

For cobalt-based catalysts, the active sites are often associated with coordinatively unsaturated cobalt ions, defects, or specific crystal facets. nih.gov In the context of supported cobalt catalysts on silica (B1680970) (Co/SiO₂), the interaction between cobalt species and the silica support can lead to the formation of cobalt silicates at the interface, which can influence the catalytic performance. researchgate.net Studies on Co/SiO₂ catalysts have suggested that highly dispersed Co(II) species, potentially in a silicate-like environment, can act as active sites for certain reactions. researchgate.net

For crystalline this compound, the active sites would be intrinsically part of its crystal structure. The Co₂SiO₄ olivine (B12688019) structure contains two distinct crystallographically non-equivalent Co positions. researchgate.net The surface termination of the Co₂SiO₄ crystal would expose cobalt and oxygen ions with different coordination environments, which could potentially serve as active sites for adsorption and catalysis. However, detailed experimental or theoretical studies that specifically identify the active sites on this compound surfaces for particular catalytic reactions are not extensively available. The nature of these sites would likely depend on the specific reaction conditions and the molecules involved.

Kinetic Studies and Rate Constant Determination in this compound Catalytic Processes

For cobalt-based catalysts, kinetic studies have been performed for various reactions, including oxidation reactions and Fischer-Tropsch synthesis. bham.ac.ukmdpi.com For instance, the reduction of silica-supported cobalt oxides has been kinetically characterized, revealing a two-step process with distinct activation energies. akjournals.com

However, specific kinetic data, such as rate constants and activation energies for catalytic processes occurring on the surface of this compound, are not well-documented in the literature. To perform such a study, one would need to select a specific model reaction and systematically measure the conversion of reactants to products as a function of various experimental parameters in the presence of a well-characterized Co₂SiO₄ catalyst.

Magnetic Ordering and Spin Interactions within the this compound Lattice

This compound (Co₂SiO₄) crystallizes in the olivine structure and exhibits interesting magnetic properties at low temperatures. Neutron diffraction studies have revealed that Co₂SiO₄ undergoes a transition to an antiferromagnetic state below a Néel temperature (Tɴ) of 50 K. researchgate.net In this antiferromagnetically ordered state, the magnetic moments of adjacent cobalt ions align in an antiparallel fashion.

The crystal structure of Co₂SiO₄ features two crystallographically distinct cobalt sites, Co1 and Co2. researchgate.net The magnetic structure, which corresponds to the Shubnikov magnetic group Pn'ma', dictates a specific arrangement of the magnetic moments on these two sublattices. researchgate.net The temperature dependence of the magnetic moments for both Co1 and Co2 sites has been determined from neutron diffraction experiments, as shown in the table below.

| Cobalt Site | Magnetic Moment at 2.5 K (μB) |

|---|---|

| Co1 | ~3.4 |

| Co2 | ~3.2 |

The spin interactions within the Co₂SiO₄ lattice are primarily governed by superexchange interactions. researchgate.net This is an indirect exchange mechanism where the magnetic coupling between the cobalt ions is mediated by the intervening non-magnetic oxygen anions. Polarized neutron diffraction studies have shown a delocalization of the magnetic moment from the cobalt ions towards the neighboring oxygen atoms, which is a characteristic feature of superexchange coupling. researchgate.net The relative strength of these exchange interactions determines the stability of the antiferromagnetic ground state.

Electronic Transport Properties and Charge Carrier Dynamics in this compound Materials

The electronic transport properties of a material describe its ability to conduct electrical charge, which is fundamentally determined by its electronic band structure and the dynamics of its charge carriers (electrons and holes). Key parameters include the electronic band gap, which is the energy difference between the valence and conduction bands, and the charge carrier mobility, which quantifies how quickly charge carriers can move through the material under the influence of an electric field.

A comprehensive understanding of the electronic band structure and the density of states (DOS) is crucial for predicting the electronic and optical properties of a material. youtube.com These properties can often be calculated using theoretical methods such as density functional theory (DFT).

While the electronic properties of many cobalt-containing oxides and silicides have been investigated, detailed experimental and theoretical studies on the electronic transport properties and charge carrier dynamics specifically for this compound are limited. The determination of its band structure, band gap, and charge carrier mobility would be essential for assessing its potential in electronic and optoelectronic applications.

Optical Response and Light-Matter Interactions in this compound

The optical properties of this compound (Co₂SiO₄) are primarily dictated by the electronic transitions of the cobalt(II) ions (Co²⁺) within the silicate (B1173343) crystal lattice. The arrangement of silicate tetrahedra and the coordination environment of the Co²⁺ ions influence the material's interaction with electromagnetic radiation, particularly in the ultraviolet-visible (UV-Vis) and near-infrared (NIR) regions.

Research on materials containing Co²⁺ ions in a silicate or similar oxide matrix provides insight into the expected optical absorption characteristics of this compound. The UV-Vis diffuse reflectance spectra of Co²⁺-containing zeolites and other silicate materials typically exhibit a characteristic set of absorption bands. These bands arise from d-d electronic transitions of the Co²⁺ ions, which are sensitive to the coordination geometry and the crystal field strength of the surrounding ligands (oxygen atoms in the case of silicates).

In many cobalt-containing silicates and aluminosilicates, Co²⁺ ions can occupy different crystallographic sites, leading to complex absorption spectra. A characteristic triplet of bands is often observed, which is attributed to Co²⁺ ions in tetrahedral or distorted tetrahedral coordination environments. This splitting of the absorption bands is a result of symmetry perturbation, the dynamic Jahn-Teller effect, and spin-orbit coupling. mdpi.com The exact positions of these absorption bands can vary depending on the specific crystal structure of the this compound polymorph.

The interaction of this compound with higher-energy electromagnetic waves, such as microwaves, has also been a subject of investigation. Studies on core-shell composites of Co₂SiO₄ and diatomite have demonstrated that these materials exhibit significant microwave absorption capabilities. mdpi.com This property is attributed to both dielectric loss and magnetic loss mechanisms. The porous structure and the intrinsic properties of this compound contribute to the attenuation of electromagnetic waves, suggesting potential applications in areas requiring electromagnetic interference shielding or radar absorption. The minimum reflection loss, a measure of the absorption efficiency, has been observed to be dependent on the loading of Co₂SiO₄ and the frequency of the incident radiation. mdpi.com For instance, a Co₂SiO₄@diatomite composite was found to have a minimum reflection loss of -12.03 dB at 16.64 GHz. mdpi.com

Table 1: Representative Optical Absorption Bands for Co²⁺ in Silicate-like Environments

| Wavelength Range (nm) | Assignment | Coordination Environment |

|---|---|---|

| 500 - 700 | ⁴A₂(F) → ⁴T₁(P) | Tetrahedral Co²⁺ |

| 1100 - 1600 | ⁴A₂(F) → ⁴T₁(F) | Tetrahedral Co²⁺ |

| ~1200 | ²E(G) → ²T₁(H) | Octahedral Co²⁺ |

Note: The exact positions and intensities of absorption bands for this compound may vary based on its specific crystalline form and purity.

Dielectric Properties of this compound Compounds

The dielectric properties of this compound are of interest for its potential applications in electronic components, such as capacitors and insulators. The dielectric constant (relative permittivity) and dielectric loss are key parameters that describe a material's ability to store electrical energy and the energy dissipated as heat when subjected to an alternating electric field, respectively.

Direct and detailed research on the dielectric properties of pure, single-phase this compound is not extensively available in the public domain. However, the dielectric behavior of silicate-based ceramics and other cobalt-containing oxide materials can provide valuable insights into the expected properties of Co₂SiO₄.

The dielectric properties of ceramic materials are influenced by several factors at the atomic and microstructural level, including electronic, ionic, and orientation polarization. In a crystalline material like this compound, the ionic polarization, arising from the displacement of Co²⁺ and SiO₄⁴⁻ ions under an electric field, is expected to be a significant contributor to the dielectric constant. The crystal structure and the polarizability of the constituent ions play a crucial role.

The frequency of the applied electric field has a significant impact on the dielectric properties. As the frequency increases, different polarization mechanisms become unable to respond to the rapidly changing field, leading to a decrease in the dielectric constant. This phenomenon is known as dielectric dispersion. For many ceramic materials, the dielectric constant remains relatively stable at higher frequencies. researchgate.netmdpi.com

The presence of defects, such as vacancies and impurities, as well as grain boundaries in polycrystalline ceramic samples, can also significantly affect the dielectric properties, often leading to higher dielectric losses, particularly at lower frequencies.

For comparative purposes, the dielectric properties of some related materials are presented in the table below. It is important to note that these values are not directly for this compound but for other ceramic materials, and serve to provide a general context for the range of dielectric properties observed in similar compounds.

Table 2: Dielectric Properties of Selected Ceramic Materials at Room Temperature

| Material | Frequency | Dielectric Constant (ε') | Dielectric Loss (tan δ) |

|---|---|---|---|

| Alumina (Al₂O₃) | 1 MHz | 9.0 - 10.0 | 0.0001 - 0.0002 |

| Zirconia (ZrO₂) | 1 MHz | ~25 | 0.001 - 0.002 |

| Barium Titanate (BaTiO₃) | 1 kHz | >1000 | 0.01 - 0.02 |

Note: The dielectric properties are highly dependent on the material's purity, density, and microstructure, as well as on temperature and frequency.

Applications in Advanced Materials Science and Engineering with Dicobalt Orthosilicate

Development of Novel Photocatalysts for Environmental Remediation

The photocatalytic capabilities of dicobalt orthosilicate (B98303) are being harnessed for critical environmental cleanup applications. By absorbing light energy, it can initiate chemical reactions to break down pollutants and generate clean energy.

Dicobalt orthosilicate-based materials have demonstrated significant potential as photocatalysts for the degradation of organic dyes and other pollutants in wastewater. nih.govmdpi.comresearchgate.netjwent.net The textile industry, a major consumer of synthetic dyes, releases large quantities of these complex and often toxic molecules into the environment. nih.govjwent.net Traditional wastewater treatment methods can be inefficient in completely breaking down these pollutants. nih.gov Photocatalysis, however, offers a promising alternative by degrading organic pollutants into less harmful substances like carbon dioxide and water. researchgate.netmdpi.com

Recent research has focused on enhancing the photocatalytic efficiency of this compound by creating nanocomposites. For instance, a study on Co₂SiO₄/g-C₃N₄ (CSO/CN) nanocomposites revealed their superior performance in degrading eriochrome black T (EB), a common industrial dye. kab.ac.ug The study found that a specific weight ratio of CSO to CN (0.1:1) was most effective, with 0.07 g of the nanocomposite capable of degrading 90.0% of a 10 ppm EB solution. kab.ac.ug The photodegradation process was primarily driven by superoxide (B77818) radicals. kab.ac.ug

The kinetic analysis of this process showed a rate constant (k) of 0.0166 min⁻¹, highlighting the efficiency of the CSO/CN composite. kab.ac.ug This enhanced activity is attributed to the synergistic effect between this compound and graphitic carbon nitride, which improves charge separation and visible light absorption.

Interactive Table: Photocatalytic Degradation of Eriochrome Black T (EB) using CSO/CN Nanocomposites

| Parameter | Value |

|---|---|

| Optimal CSO/CN Weight Ratio | 0.1:1 |

| Catalyst Amount | 0.07 g |

| Initial EB Concentration | 10 ppm |

| Degradation Efficiency | 90.0% |

| Rate Constant (k) | 0.0166 min⁻¹ |

The generation of hydrogen through water splitting using sunlight is a promising avenue for clean energy production. renewable-carbon.eudockchemicals.comgoogle.comyoutube.com Photocatalytic water splitting involves the use of a semiconductor material that can absorb light energy to drive the decomposition of water into hydrogen and oxygen. renewable-carbon.eu Cobalt-containing materials, including silicates, have been investigated for this purpose. rsc.org

Research has shown that layered magadiite (B1252274) and zeolites containing cobalt can act as photocatalysts for water splitting. rsc.org These materials, when irradiated with UV or simulated sunlight, can generate hydrogen. rsc.org While specific studies focusing solely on this compound for water splitting are emerging, the performance of related cobalt-based catalysts suggests its potential in this application. The efficiency of these materials is a key area of ongoing research, with the goal of developing highly active and stable photocatalysts for large-scale hydrogen production. mdpi.comresearchgate.netrsc.org

Integration in Electrochemical Energy Storage Systems

This compound is also a promising candidate for applications in electrochemical energy storage devices, such as supercapacitors and batteries, due to its ability to store and release energy through electrochemical reactions. rsc.org

Cobalt silicate (B1173343), in general, has been identified as a promising electrode material for supercapacitors. rsc.org More specifically, this compound (Co₂SiO₄) has been presented as a novel electrode material for rechargeable lithium-ion batteries. rsc.orgnih.gov Its performance in these applications is highly dependent on the synthesis conditions, which affect the material's macrostate, microscopic morphology, composition, and valence. rsc.org

In lithium-ion batteries, Co₂SiO₄-based electrodes have demonstrated a high reversible capacity. rsc.orgnih.govresearchgate.net Studies have shown that these electrodes can achieve a specific capacity exceeding 650 mAh g⁻¹ after 60 cycles. rsc.orgnih.gov Furthermore, nanoparticles of Co₂SiO₄ have exhibited a large reversible capacity as high as 650 mAh g⁻¹ at a current density of 100 mA g⁻¹ after 100 cycles, indicating excellent cyclic performance and good rate capacity. researchgate.net

The primary focus of research on this compound for lithium-ion batteries has been on its application as an anode material. rsc.orgresearchgate.netresearchgate.net Anodes are the negative electrodes in a battery, and materials with high capacity and stability are crucial for improving battery performance. mdpi.comfrontiersin.orgrsc.orgresearchgate.net The reversible formation of lithium silicate is part of the proposed reaction mechanism for Co₂SiO₄ anodes. rsc.orgnih.gov The high capacity and good cycling stability of this compound make it a compelling alternative to conventional anode materials. rsc.orgresearchgate.net

While most studies have explored its use as an anode, there is also research into lithium cobalt silicate (Li₂CoSiO₄) as a cathode material for lithium-ion batteries. nih.govgoogle.com A thin-film form of this material, prepared by reactive pulse laser deposition, has shown good charge-discharge cycle reversibility with a reversible specific capacity of about 60 mAh/g. google.com

Interactive Table: Electrochemical Performance of this compound in Lithium-Ion Batteries

| Application | Performance Metric | Value |

|---|---|---|

| Anode Material | Reversible Capacity (after 60 cycles) | >650 mAh g⁻¹ rsc.orgnih.gov |

| Anode Material (Nanoparticles) | Reversible Capacity (at 100 mA g⁻¹, after 100 cycles) | 650 mAh g⁻¹ researchgate.net |

| Cathode Material (Li₂CoSiO₄ film) | Reversible Specific Capacity | ~60 mAh/g google.com |

Magnetic Materials for Advanced Data Storage and Spintronics

This compound exhibits interesting magnetic properties that make it a candidate for applications in advanced data storage and spintronics. researchgate.netresearchgate.net The arrangement of cobalt ions within its crystal structure leads to specific magnetic behaviors. researchgate.net

Synthetic Co₂SiO₄ crystallizes in the olivine (B12688019) structure and displays antiferromagnetic ordering below a Néel temperature of 50 K. researchgate.netresearchgate.net In this state, the magnetic moments of adjacent ions align in an anti-parallel manner. Detailed studies using neutron diffraction have revealed a complex magnetic structure. researchgate.net The magnetic properties can be influenced by the preparation method and the resulting crystallinity of the material. researchgate.net For instance, imperfectly crystalline Co₂SiO₄ can exhibit ferromagnetic behavior at low applied magnetic fields, while showing a frustrated antiferromagnetic response at higher fields. researchgate.net

The magnetic properties of this compound can also be tuned by incorporating it into nanocomposites. For example, in CoFe₂O₄/SiO₂ nanocomposites, the magnetic behavior is dependent on the annealing temperature and particle size. nih.govedu.krd These findings suggest that by controlling the synthesis and processing of this compound and its composites, materials with tailored magnetic properties could be developed for future data storage and spintronic devices. nih.gov

Advanced Ceramic and Pigment Technologies Utilizing this compound

This compound (Co₂SiO₄) is a significant compound in the field of advanced ceramics, primarily valued for its properties as a high-performance inorganic pigment. researchgate.net Its olivine crystal structure contributes to its notable thermal and chemical stability, making it an ideal colorant for ceramic bodies and glazes that undergo high-temperature firing processes. researchgate.netnrct.go.th The compound is renowned for producing a vibrant and stable blue to blue-violet hue, often referred to as cobalt silicate blue. researchgate.net

The synthesis method of this compound plays a crucial role in determining its final properties as a pigment, including particle size, phase purity, and color intensity. Various synthesis routes have been developed to optimize these characteristics for ceramic applications. Common methods include traditional solid-state reactions, sol-gel processes, and molten salt synthesis. researchgate.net Solid-state synthesis is a conventional method, though it often requires high temperatures. nrct.go.th The sol-gel and molten salt methods are often explored to achieve pure-phase Co₂SiO₄ at lower temperatures, which can prevent particle agglomeration and enhance the pigment's quality. researchgate.net

When incorporated into ceramic glazes, this compound demonstrates excellent stability, resisting fading and chemical attack from the molten glass matrix. researchgate.net This ensures a durable and long-lasting color in the final ceramic product. Research has shown that even a small weight percentage of the pigment, such as 1 wt%, can be sufficient to achieve a deep blue-violet color in a transparent glaze. researchgate.net However, the final shade can be influenced by the chemical composition of the glaze itself. nrct.go.th The interaction between the pigment and the glaze at high temperatures can sometimes lead to alterations in the color, for instance, yielding a deep purple tone depending on the other raw materials present in the glaze. nrct.go.th This highlights the importance of considering the entire ceramic system when utilizing this compound pigments.

Table 1: Synthesis Methods for this compound Pigment

| Synthesis Method | Precursors | Calcination Temperature (°C) | Key Findings | Resulting Color |

|---|---|---|---|---|

| Sol-Gel Assisted Molten Salt | Cobalt and silicon sources | Not specified | Successful preparation of pure-phase Co₂SiO₄ at relatively low temperatures. | Blue-Violet |

| Solid-State Reaction | MgO, SiO₂, Co₃O₄ (for doped forsterite) | 1200 | Addition of a flux can reduce the formation temperature by as much as 200°C. | Purple-Blue |

| Polyol Method | Not specified | 1100 | Produces nano-pigment suspension; prevents particle agglomeration. | Blue |

Optical Devices and Photonics Applications of this compound

The optical properties of cobalt-containing silicate materials, particularly those embedded in glass-ceramic structures, have garnered interest for applications in optical devices and photonics. While pure this compound is primarily known as a pigment, the fundamental light-absorbing properties of the Co²⁺ ion within a silicate host are leveraged in more complex systems like transparent glass-ceramics. nih.govmdpi.com These materials are composites that combine a glassy matrix with crystalline phases and offer a unique combination of optical transparency and tailored functionalities. mdpi.com

A significant application of cobalt-doped silicate systems is in the development of saturable absorbers, which are crucial components for Q-switched lasers. nih.gov Transparent glass-ceramics containing cobalt-doped nanocrystals, such as Co²⁺:β-Zn₂SiO₄ (a cobalt-doped zinc silicate), have been shown to be effective saturable absorbers for erbium lasers operating in the near-infrared spectrum. nih.gov These materials exhibit a characteristic broad absorption band that is essential for their function in laser systems. researchgate.net The presence of Co²⁺ ions in the tetrahedral sites of the silicate crystal lattice is responsible for these desirable absorption properties. researchgate.net

The optical band gap is a critical parameter that defines the electronic structure and optical absorption characteristics of a material. For cobalt-doped borosilicate glasses, the optical band gap can be tuned by modifying the glass composition, which in turn affects the interaction between the cobalt ions and the surrounding ligand field. sci-hub.box This ability to engineer the band gap and other optical properties is a key advantage of using glass-ceramic systems for photonic applications. rsc.org The development of these advanced materials showcases the potential for creating specialized optical components by controlling the crystallization of specific cobalt silicate phases within a transparent matrix. nih.govmdpi.com

Table 2: Optical Properties of Cobalt-Containing Silicate Glass-Ceramics

| Material System | Key Optical Property | Wavelength Range (nm) | Potential Application |

|---|---|---|---|

| Co²⁺:β-Zn₂SiO₄ / Co²⁺:ZnO Glass-Ceramic | Broad Absorption Band | Spans up to ~1740 | Saturable Absorber for Erbium Lasers |

| Co²⁺:ZnAl₂O₄-SiO₂ Glass-Ceramic | Broad Absorption Band | 1200-1600 | Q-switching for Er-doped Glass Lasers |

Environmental and Sustainable Chemistry Considerations of Dicobalt Orthosilicate

Role in Advanced Oxidation Processes (AOPs) for Water Treatment